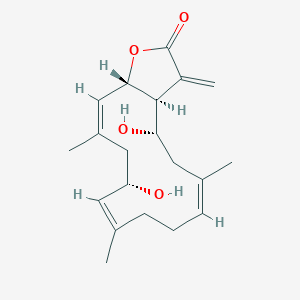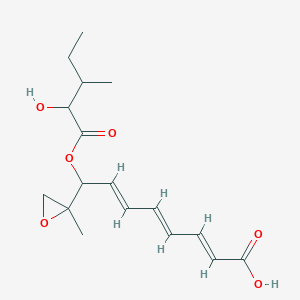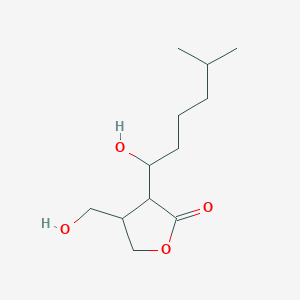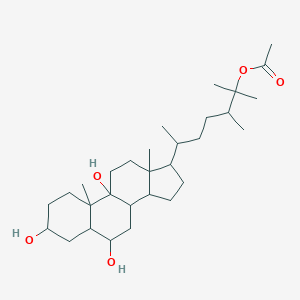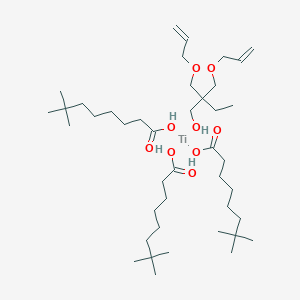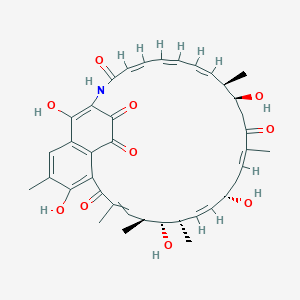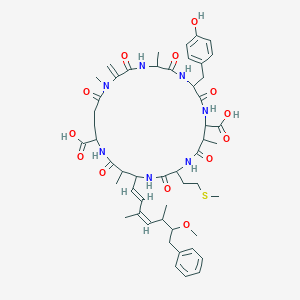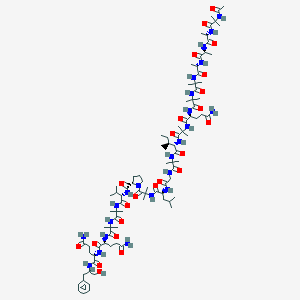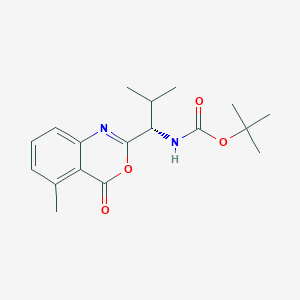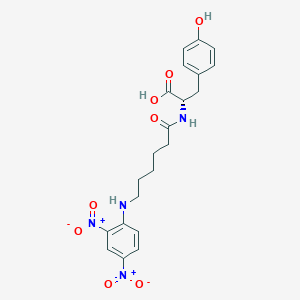
2,4-Dinitrophenylaminocaproyltyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenylaminocaproyltyrosine (DNACPT) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of tyrosine and has a nitro group attached to its phenyl ring. DNACPT has been used in various biochemical and physiological studies as a tool to investigate protein structure and function.
作用機序
2,4-Dinitrophenylaminocaproyltyrosine works by binding to the active site of enzymes and inhibiting their activity. It does this by forming a covalent bond with the enzyme, which prevents the enzyme from functioning properly. 2,4-Dinitrophenylaminocaproyltyrosine has been shown to be a potent inhibitor of several enzymes, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects:
2,4-Dinitrophenylaminocaproyltyrosine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the inflammatory response, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. 2,4-Dinitrophenylaminocaproyltyrosine has also been shown to have anticancer properties, as it inhibits the activity of enzymes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using 2,4-Dinitrophenylaminocaproyltyrosine in lab experiments is its specificity for certain enzymes. 2,4-Dinitrophenylaminocaproyltyrosine has been shown to be a potent inhibitor of several enzymes, which makes it a valuable tool for studying enzyme kinetics and protein-ligand interactions. However, one of the limitations of using 2,4-Dinitrophenylaminocaproyltyrosine is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for the use of 2,4-Dinitrophenylaminocaproyltyrosine in scientific research. One potential direction is the development of 2,4-Dinitrophenylaminocaproyltyrosine-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the use of 2,4-Dinitrophenylaminocaproyltyrosine in the study of enzyme inhibitors and protein-protein interactions. Further research is needed to fully understand the potential applications of 2,4-Dinitrophenylaminocaproyltyrosine in scientific research.
Conclusion:
In conclusion, 2,4-Dinitrophenylaminocaproyltyrosine is a chemical compound that has been widely used in scientific research to investigate protein structure and function. It has been shown to have a variety of biochemical and physiological effects and has potential applications in the development of drugs for the treatment of various diseases. While the synthesis of 2,4-Dinitrophenylaminocaproyltyrosine is complex, its specificity for certain enzymes makes it a valuable tool for studying enzyme kinetics and protein-ligand interactions. Further research is needed to fully understand the potential applications of 2,4-Dinitrophenylaminocaproyltyrosine in scientific research.
合成法
2,4-Dinitrophenylaminocaproyltyrosine can be synthesized by the reaction of 2,4-dinitrophenylhydrazine with N-(tert-butoxycarbonyl)-L-tyrosine-N-hydroxysuccinimide ester. The resulting product is then treated with 6-aminocaproic acid to obtain 2,4-Dinitrophenylaminocaproyltyrosine. The synthesis of 2,4-Dinitrophenylaminocaproyltyrosine is a complex process that requires expertise and specialized equipment.
科学的研究の応用
2,4-Dinitrophenylaminocaproyltyrosine has been widely used in scientific research to investigate protein structure and function. It is commonly used as a tool to study enzyme kinetics, protein-ligand interactions, and protein-protein interactions. 2,4-Dinitrophenylaminocaproyltyrosine is also used in the study of enzyme inhibitors and has been used in the development of drugs for the treatment of various diseases.
特性
CAS番号 |
104077-24-9 |
|---|---|
製品名 |
2,4-Dinitrophenylaminocaproyltyrosine |
分子式 |
C15H24N2O3 |
分子量 |
460.4 g/mol |
IUPAC名 |
(2S)-2-[6-(2,4-dinitroanilino)hexanoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H24N4O8/c26-16-8-5-14(6-9-16)12-18(21(28)29)23-20(27)4-2-1-3-11-22-17-10-7-15(24(30)31)13-19(17)25(32)33/h5-10,13,18,22,26H,1-4,11-12H2,(H,23,27)(H,28,29)/t18-/m0/s1 |
InChIキー |
JUCODPLCOTZQPD-SFHVURJKSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
同義語 |
2,4-dinitrophenylaminocaproyl-L-tyrosine 2,4-dinitrophenylaminocaproyltyrosine DNP-AC-Ty |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



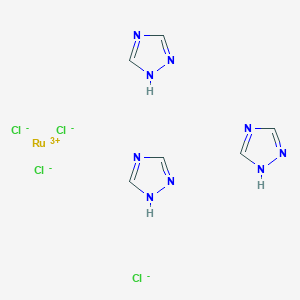
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)

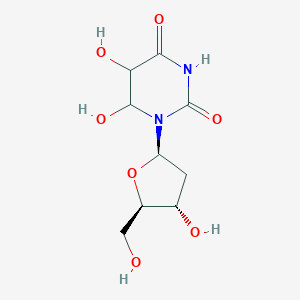
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)
